![molecular formula C12H12N4O2 B2669985 N-{2-[5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}prop-2-enamide CAS No. 2094832-53-6](/img/structure/B2669985.png)
N-{2-[5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}prop-2-enamide
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Description
“N-{2-[5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}prop-2-enamide” is a chemical compound that is part of a class of molecules known as pyridines . Pyridines are a group of compounds that have been employed in the design of privileged structures in medicinal chemistry . They are known to exhibit a wide range of pharmacological activities .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated . The reaction process involved the in situ formation of the corresponding α-iminonitriles under heterogeneous Lewis acid catalysis in the presence of Al2O3 .
Molecular Structure Analysis
The molecular structure of similar compounds has been studied using X-ray diffraction analysis . This technique revealed important interactions between the nitro-group O atoms and the H atoms of the pyridine and pyrimidine rings .
Chemical Reactions Analysis
Chemodivergent reactions have been used to synthesize N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines . The reaction proceeded via the initial displacement of the halogen atom by the pyridine ring nitrogen to afford pyridinium salt .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For example, ethyl 2-(5-(ethoxycarbonyl)pyridin-2-yl)pyrimidine-5-carboxylate was reported as a yellow solid with a melting point of 214–215 °C .
Mechanism of Action
While the specific mechanism of action for “N-{2-[5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}prop-2-enamide” is not mentioned in the retrieved papers, similar compounds have shown significant biological and therapeutic value . For example, some compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC .
Future Directions
The future directions in the research of similar compounds involve the development of convenient synthetic methods, especially by which we can synthesize these two kinds of structures respectively from the same starting materials . Furthermore, the versatile 3-bromoimidazopyridines could be further transferred to other skeletons .
properties
IUPAC Name |
N-[2-(5-pyridin-2-yl-1,2,4-oxadiazol-3-yl)ethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O2/c1-2-11(17)14-8-6-10-15-12(18-16-10)9-5-3-4-7-13-9/h2-5,7H,1,6,8H2,(H,14,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKOLZPVPXKOOBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCCC1=NOC(=N1)C2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[5-(pyridin-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}prop-2-enamide |
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